molecular formula C7H4Br2F2O2 B1447441 2,4-Dibromo-5-(difluoromethoxy)phenol CAS No. 1803833-91-1

2,4-Dibromo-5-(difluoromethoxy)phenol

Cat. No.: B1447441
CAS No.: 1803833-91-1
M. Wt: 317.91 g/mol
InChI Key: CZFXYXUZFBNAHT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,4-Dibromo-5-(difluoromethoxy)phenol typically involves the bromination of a difluoromethoxy-substituted phenol. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a catalyst or under specific temperature and pressure conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2,4-Dibromo-5-(difluoromethoxy)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-(difluoromethoxy)phenol involves its interaction with specific molecular targets. The bromine and fluorine atoms, as well as the phenol group, contribute to its reactivity and potential biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2,4-Dibromo-5-(difluoromethoxy)phenol can be compared to other halogenated phenols, such as:

The presence of the difluoromethoxy group in this compound makes it unique and may influence its reactivity and applications.

Properties

IUPAC Name

2,4-dibromo-5-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2O2/c8-3-1-4(9)6(2-5(3)12)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFXYXUZFBNAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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